rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline
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Overview
Description
rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxy group, and a norvaline backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline typically involves the protection of the amino group of norvaline with the Fmoc groupThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The Fmoc group can be removed under reductive conditions to yield the free amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free amine derivatives.
Substitution: Formation of ether or amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it a useful tool in the design of enzyme inhibitors and probes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design, particularly in the development of novel antibiotics and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline involves its interaction with specific molecular targets. The Fmoc group can be cleaved under specific conditions, revealing the active amine group that can interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
- **rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid
- **rac-(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid
Comparison: Compared to these similar compounds, rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline stands out due to its unique combination of functional groups. The presence of both the hydroxy and Fmoc-protected amine groups allows for a broader range of chemical modifications and applications. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C20H21NO5 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24)/t17-,18-/m1/s1 |
InChI Key |
VSKJOSVYDOHRGI-QZTJIDSGSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
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